Methyl 3-bromo-5-methoxybenzoate

Catalog No.
S1902018
CAS No.
56709-70-7
M.F
C9H9BrO3
M. Wt
245.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-bromo-5-methoxybenzoate

CAS Number

56709-70-7

Product Name

Methyl 3-bromo-5-methoxybenzoate

IUPAC Name

methyl 3-bromo-5-methoxybenzoate

Molecular Formula

C9H9BrO3

Molecular Weight

245.07 g/mol

InChI

InChI=1S/C9H9BrO3/c1-12-8-4-6(9(11)13-2)3-7(10)5-8/h3-5H,1-2H3

InChI Key

RVXGLLDVLYTBGN-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C(=O)OC)Br

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)OC)Br

Methyl 3-bromo-5-methoxybenzoate (CAS 56709-70-7) is a highly versatile, tri-substituted aromatic building block featuring orthogonally reactive sites: a cross-coupling-ready bromide, an electron-donating methoxy group, and a hydrolyzable methyl ester. It is primarily procured for advanced pharmaceutical synthesis, particularly in the development of kinase inhibitors, metabolic modulators, and complex biphenyl systems [1]. Its defined 3,5-substitution pattern provides a precise steric and electronic environment that facilitates high-yield palladium-catalyzed reactions while maintaining excellent solubility in standard organic solvents, making it a highly processable choice for scalable manufacturing compared to highly polar or unprotected carboxylic acid analogs .

Attempting to substitute Methyl 3-bromo-5-methoxybenzoate with its free acid counterpart (3-bromo-5-methoxybenzoic acid) or closely related isomers (such as methyl 4-bromo-3-methoxybenzoate) frequently results in severe process bottlenecks[1]. The free carboxylic acid can coordinate with transition metal catalysts, significantly depressing turnover numbers in Suzuki and Buchwald-Hartwig couplings and necessitating higher, cost-prohibitive palladium loadings [2]. Furthermore, altering the substitution pattern to a 4-bromo isomer fundamentally changes the electronic activation of the ring and the steric accessibility of the bromide, leading to divergent reaction pathways, lower amination yields, and failed target synthesis in precision drug discovery workflows.

Palladium-Catalyzed Cross-Coupling Efficiency

In standard Suzuki-Miyaura cross-coupling protocols, the protection of the acidic proton via the methyl ester is critical for maintaining catalyst activity. Using Methyl 3-bromo-5-methoxybenzoate allows for high conversion rates with low catalyst loading, whereas the unprotected free acid leads to palladium sequestration and reduced turnover .

Evidence DimensionReaction Yield and Catalyst Loading
Target Compound DataTypically >85% yield with 1-2 mol% Pd catalyst
Comparator Or Baseline3-Bromo-5-methoxybenzoic acid (Free acid): <60% yield or requires >5 mol% Pd catalyst
Quantified Difference25%+ higher yield with a 3-5x reduction in expensive catalyst loading
ConditionsStandard Suzuki coupling (Pd(PPh3)4, K2CO3, Toluene/H2O, 80°C)

Procuring the methyl ester eliminates the need for excess precious-metal catalysts, significantly reducing scale-up costs and simplifying purification.

Downstream Deprotection Kinetics

For synthetic routes requiring late-stage carboxylic acid generation, the choice of ester dictates process throughput. Methyl 3-bromo-5-methoxybenzoate undergoes rapid and near-quantitative saponification under mild conditions, whereas bulkier esters introduce steric hindrance that prolongs reaction times and increases the risk of side reactions [1].

Evidence DimensionHydrolysis Yield and Time
Target Compound Data>95% yield within 1-2 hours at room temperature
Comparator Or BaselineEthyl or Isopropyl 3-bromo-5-methoxybenzoate: <80% yield at RT, requires heating (50-60°C) for >4 hours
Quantified Difference15%+ higher yield with a 50% reduction in processing time and no heating required
ConditionsLiOH or NaOH in THF/H2O or MeOH/H2O at 25°C

The methyl ester ensures high-throughput processing and prevents thermal degradation of sensitive complex intermediates during late-stage deprotection.

Regioselective Amination Viability

The spatial arrangement of substituents drastically impacts C-N cross-coupling. The 3,5-substitution pattern of Methyl 3-bromo-5-methoxybenzoate places the bulky methoxy and ester groups meta to the reactive bromide, minimizing steric clash. In contrast, isomers with ortho-relationships suffer from severe steric hindrance, stalling the oxidative addition and reductive elimination steps [1].

Evidence DimensionAmination Conversion Rate
Target Compound Data>80% conversion under mild amination conditions
Comparator Or BaselineMethyl 4-bromo-3-methoxybenzoate (ortho-methoxy isomer): <50% conversion
Quantified Difference30%+ higher conversion rate due to reduced steric hindrance at the reaction site
ConditionsBuchwald-Hartwig amination (Pd2(dba)3, BINAP, amine, base, toluene)

Selecting the 3,5-isomer is critical for successfully synthesizing complex heteroaryl architectures without resorting to ultra-high-temperature or specialized ligand conditions.

Synthesis of POPK and Kinase Inhibitors

Due to its high cross-coupling efficiency and specific meta-substitution pattern, this compound is heavily procured as a core scaffold for pyrimidine and pyridine-based oncology drugs, where the ester and methoxy groups dictate the final binding conformation in the kinase active site [1].

Development of Metabolic Modulators

It serves as an ideal precursor for Small Heterodimer Partner (SHP) modulators targeting diabetes. The methyl ester allows for sequential functionalization and coupling without poisoning the palladium catalysts required for building the complex molecular framework [2].

High-Throughput Combinatorial Library Generation

Procured for automated chemistry workflows, its excellent solubility in standard organic solvents and reliable reactivity in Suzuki-Miyaura and Buchwald-Hartwig protocols make it a highly efficient choice over free-acid analogs for generating diverse biaryl libraries .

XLogP3

2.8

Wikipedia

Methyl 3-bromo-5-methoxybenzoate

Dates

Last modified: 08-16-2023

Explore Compound Types